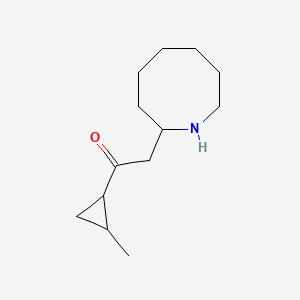![molecular formula C10H11ClN2O B13060265 6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13060265.png)
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and three methyl groups on the pyrrolo[3,2-c]pyridine ring system contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-2-methylpyridine with a suitable cyclizing agent, such as acetic anhydride, in the presence of a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired pyrrolo[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Formation of 6-amino-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one.
Oxidation Reactions: Formation of this compound-5-ol.
Reduction Reactions: Formation of 6-chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic electronics and as a building block for the synthesis of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may bind to the active site of enzymes, blocking their activity and disrupting essential biological pathways. Additionally, its unique structure allows it to interact with cellular membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
- 1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
- 1,3,3-Trimethyl-6’-nitro-8’-methoxyspiro(indoline-2,2’-benzopyran)
Uniqueness
6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one stands out due to its specific substitution pattern and the presence of a chlorine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H11ClN2O |
|---|---|
Molekulargewicht |
210.66 g/mol |
IUPAC-Name |
6-chloro-1,3,3-trimethylpyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-5-12-8(11)4-7(6)13(3)9(10)14/h4-5H,1-3H3 |
InChI-Schlüssel |
SBMQJHIIQHMWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CN=C(C=C2N(C1=O)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)
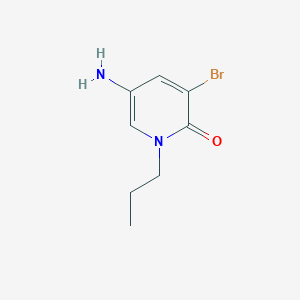

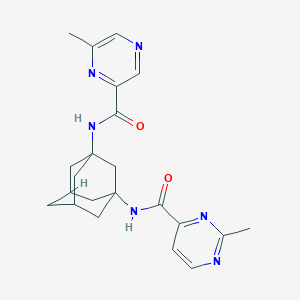
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)
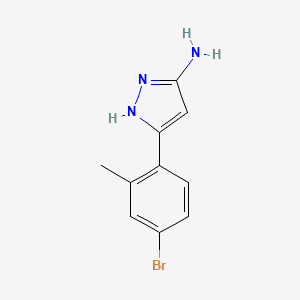
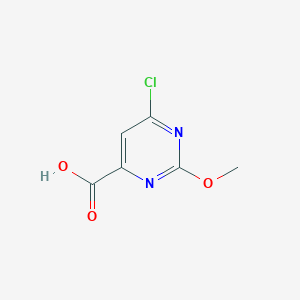
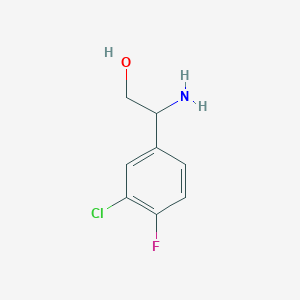
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060225.png)
![Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
![tert-butyl 5-fluoro-2-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13060230.png)
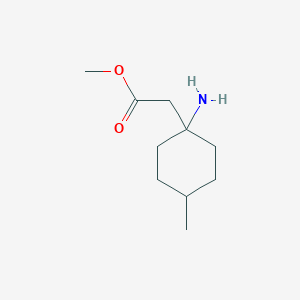
![1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060251.png)
